molecular formula C10H10N2O2S B6593981 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid CAS No. 885523-98-8

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Cat. No.: B6593981
CAS No.: 885523-98-8
M. Wt: 222.27 g/mol
InChI Key: PAYFKGZXZLDWJW-UHFFFAOYSA-N
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Description

Chemical Significance of Pyridine (B92270) Carboxylic Acid Scaffolds

Pyridine carboxylic acids, which are derivatives of pyridine with a carboxyl group, are pivotal in medicinal chemistry. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for interactions with biological targets. The carboxylic acid group provides a site for further chemical modifications and can also participate in hydrogen bonding and salt formation, influencing the solubility and bioavailability of molecules. researchgate.net The relative position of the carboxylic acid group on the pyridine ring gives rise to different isomers, such as picolinic acid, nicotinic acid, and isonicotinic acid, each with distinct chemical properties and biological activities. wikipedia.org These scaffolds are integral to numerous pharmaceuticals, showcasing their broad therapeutic potential. nih.govresearchgate.net

The Role of the Mercapto Group in Heterocyclic Chemistry

The mercapto group (-SH), also known as a thiol group, imparts unique chemical characteristics to heterocyclic compounds. It is a strong nucleophile and can readily react with electrophiles, making it a valuable functional group for synthesizing more complex molecules. chemmethod.comresearchgate.net The thiol group can also be oxidized to form disulfide bonds, a reaction that is crucial in various biological systems and in the formation of novel materials. Furthermore, the mercapto group can exist in tautomeric equilibrium with a thione form (=S), which can influence the compound's reactivity and physical properties. wikipedia.org The presence of a mercapto group in a heterocyclic ring can also lead to interesting coordination chemistry, with the potential to form stable complexes with various metal ions. nih.gov

The subject of this article, 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, incorporates the key features of both a pyridine carboxylic acid and a mercapto-substituted heterocycle, positioning it as a compound of potential interest for further investigation in chemical research. While specific research on this exact molecule is not widely available, its structural components suggest a rich and varied chemistry waiting to be explored.

Compound Properties

PropertyValue
Chemical FormulaC10H10N2O2S
IUPAC NameThis compound
Molecular Weight238.27 g/mol
StructureA pyridine ring substituted with a cyano group at position 3, a carboxylic acid at position 4 (isonicotinic acid), a mercapto group at position 2, and an isopropyl group at position 6.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-6-propan-2-yl-2-sulfanylidene-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-5(2)8-3-6(10(13)14)7(4-11)9(15)12-8/h3,5H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYFKGZXZLDWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=S)N1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149575
Record name 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301149575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-98-8
Record name 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyano 6 Isopropyl 2 Mercaptoisonicotinic Acid and Analogous Structures

Conventional Synthetic Pathways

Conventional methods for the synthesis of 2-mercaptopyridine (B119420) derivatives often involve the construction of the pyridine (B92270) ring through condensation reactions followed by functional group manipulations. A common approach to creating 3-cyanopyridine-2-thiones involves the reaction of α,β-unsaturated ketones (chalcones) or related precursors with active methylene (B1212753) compounds containing a cyano group, such as cyanothioacetamide. researchgate.netorientjchem.org

For instance, the cyclocondensation of chalcones with cyanothioacetamide in the presence of a base is a well-established method for producing 2-thioxo-1,2-dihydropyridine-3-carbonitriles. orientjchem.org Similarly, α-oxoketen S,S-diacetals can react with cyanoacetamide in the presence of a base like sodium isopropoxide to yield substituted 3-cyano-4-methylmercapto-2(1H)-pyridones. Another traditional route involves the reaction of β-ketoesters with ammonia (B1221849) and an aldehyde, known as the Hantzsch pyridine synthesis, which can be adapted to produce a variety of pyridine derivatives. ijarsct.co.in

These conventional pathways, while effective, often require harsh reaction conditions, long reaction times, and may generate significant waste, prompting the development of more efficient and sustainable methods.

Accelerated and Green Synthetic Protocols

In recent years, there has been a significant shift towards the development of accelerated and environmentally friendly synthetic methods. These protocols aim to reduce reaction times, improve energy efficiency, and minimize the use of hazardous substances, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis of Pyridine Thiol Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved yields and purities of the desired products. nih.govnih.gov This is attributed to the efficient and uniform heating of the reaction mixture.

In the context of pyridine synthesis, microwave irradiation has been successfully employed in one-pot, four-component reactions to produce novel pyridine derivatives in excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.govresearchgate.net For example, the synthesis of pyridomercaptotriazole and pyridothiazolidinone derivatives has been achieved with good yields and short reaction times under microwave irradiation. The formation of heterocyclic rings through cyclocondensation reactions is particularly well-suited for microwave technology.

ReactantsProductConditionsReaction TimeYield (%)
p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate (B1210297)Substituted PyridinesMicrowave irradiation, Ethanol2-7 min82-94
Dihydropyridine derivativesPyridomercaptotriazole and Pyridothiazolidinone derivativesMicrowave irradiationNot specifiedGood

Ultrasound-Assisted Synthesis of Pyridine Thiol Derivatives

Ultrasound irradiation is another green technology that can enhance chemical reactivity through the phenomenon of acoustic cavitation. This process involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures, leading to accelerated reaction rates. organic-chemistry.org

Ultrasound-assisted synthesis has been effectively used for the preparation of multisubstituted pyridines. For example, a one-pot, four-component condensation reaction of aromatic aldehydes, cyclic ketones, ammonium acetate, and malononitrile (B47326) at room temperature under ultrasound irradiation, using a reusable nanocatalyst, has been reported to be highly efficient. tandfonline.com This method offers several advantages, including mild reaction conditions, short reaction times, and high yields. organic-chemistry.orgtandfonline.com The use of ultrasound has been shown to positively affect the reaction system, leading to shorter reaction times and higher product yields compared to silent reactions. tandfonline.com

ReactantsCatalystConditionsReaction TimeYield (%)
Aromatic aldehydes, cyclic ketones, ammonium acetate, malononitrileSBA-15@ADMPT/H5PW10V2O40Ultrasound, Ethanol, Room TemperatureNot specifiedHigh
Ketones, 2-aminopyridines/2-aminobenzothiazolesKI/tert-butyl hydroperoxideUltrasound, Water4 minup to 97

Principles of Green Chemistry in Synthesis of 2-Mercaptoisonicotinic Acid Analogs

The principles of green chemistry provide a framework for designing more sustainable chemical processes. ijarsct.co.in Key principles include the use of safer solvents, renewable feedstocks, catalytic reagents, and designing for energy efficiency. In the synthesis of pyridine derivatives, several green approaches have been implemented.

The use of water as a solvent is a significant step towards greener synthesis, as it is non-toxic, non-flammable, and readily available. organic-chemistry.org Catalyst-free and solvent-free reaction conditions, often facilitated by microwave or ultrasound irradiation, further enhance the green credentials of a synthetic protocol. nih.govnih.gov The development of reusable heterogeneous catalysts, such as activated fly ash or silica-supported catalysts, also contributes to waste reduction and improved process sustainability. tandfonline.combhu.ac.in For example, a catalytic dehydrative substitution reaction of 2-mercaptopyridine with alcohols using p-toluenesulfonic acid as a catalyst represents a green method for synthesizing 2-pyridyl thioethers. xynu.edu.cn

Multicomponent Reaction Strategies in Pyridine Thiol Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are highly atom-economical and offer a rapid and efficient route to complex molecules from simple precursors.

The synthesis of highly substituted pyridines is particularly amenable to MCR strategies. A one-pot, four-component reaction involving an aldehyde, a cyclic ketone, malononitrile, and ammonium acetate is a common and effective method for constructing the pyridine ring. tandfonline.com These reactions can be promoted by various catalysts and reaction conditions, including microwave and ultrasound irradiation, to afford high yields of the desired products in short reaction times. nih.govresearchgate.nettandfonline.com The synthesis of pyrano[3,2-c]pyridones through a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxypyridone derivative is another example of an efficient MCR. nih.gov

Heterogeneous Catalysis in the Synthesis of Mercapto-Substituted Pyridines

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to their homogeneous counterparts. In the synthesis of substituted pyridines, various heterogeneous catalysts have been employed to improve efficiency and sustainability.

For instance, a triazine-functionalized SBA-15 mesoporous silica (B1680970) loaded with a heteropolyacid (SBA-15@ADMPT/H5PW10V2O40) has been used as a highly efficient and reusable nanocatalyst for the ultrasound-promoted synthesis of multisubstituted pyridines. tandfonline.com This catalyst could be recycled and reused multiple times without a significant loss of activity. tandfonline.com Activated fly ash has also been reported as an efficient, eco-friendly, and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in Furthermore, heterogeneous iridium catalysts supported on sulfated zirconium oxide have shown activity in the hydroboration of pyridines, a reaction that leads to dearomatized products which can be further functionalized. acs.orgacs.org

CatalystReaction TypeAdvantages
SBA-15@ADMPT/H5PW10V2O40Four-component synthesis of pyridinesReusable, High efficiency, Mild conditions
Activated Fly AshSynthesis of imidazo[1,2-a]pyridinesEco-friendly, Reusable, High yield
Iridium on Sulfated Zirconium OxideHydroboration of pyridinesHeterogeneous, Catalytic dearomatization

Application of Metal-Organic Framework (MOF) Catalysts

Metal-Organic Frameworks (MOFs) have emerged as a novel class of heterogeneous catalysts that offer several advantages, including high surface area, tunable porosity, and the presence of well-defined active sites. Their application in the synthesis of highly functionalized pyridine scaffolds, such as those analogous to 3-cyano-6-isopropyl-2-mercaptoisonicotinic acid, has shown considerable promise.

Recent research has demonstrated the efficacy of isostructural Zinc(II) and Cadmium(II) based MOFs as robust and reusable catalysts for the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov This multi-component reaction involves the condensation of an aldehyde, malononitrile, and a thiol, providing a pathway to structures bearing the core cyano-pyridine framework. The general scheme for this synthesis is depicted below:

R-CHO + 2 CH₂(CN)₂ + R'-SH --[MOF Catalyst]--> 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitrile

This methodology is particularly relevant as it facilitates the formation of a C-S bond at the C2 position of the pyridine ring, a key feature of the target compound class. The reaction proceeds under solvent-free conditions, which aligns with the principles of green chemistry.

Detailed Research Findings:

The catalytic activity of two specific MOFs, namely [Zn(4,4′-bpe)₂(H₂O)₄]·(m-BDS) and [Cd(4,4′-bpe)₂(H₂O)₄]·(m-BDS) , has been investigated. nih.gov These MOFs are constructed from metal centers (Zn²⁺ or Cd²⁺), a neutral linker (1,2-bis(4-pyridyl)ethylene, 4,4′-bpe), and a templating anion (1,3-benzenedisulfonate, m-BDS).

The synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles was successfully achieved with a variety of aromatic aldehydes and thiols, demonstrating the tolerance of the catalytic system to different functional groups. The reactions were typically carried out by heating a mixture of the aldehyde, malononitrile, the thiol, and the MOF catalyst.

The following interactive data table summarizes the results obtained for the synthesis of various 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles using the Zn(II)-based MOF catalyst.

AldehydeThiolProductYield (%)
BenzaldehydeThiophenol2-Amino-4-phenyl-6-(phenylthio)-3,5-pyridinedicarbonitrile95
4-MethylbenzaldehydeThiophenol2-Amino-4-(p-tolyl)-6-(phenylthio)-3,5-pyridinedicarbonitrile92
4-MethoxybenzaldehydeThiophenol2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)-3,5-pyridinedicarbonitrile94
4-ChlorobenzaldehydeThiophenol2-Amino-4-(4-chlorophenyl)-6-(phenylthio)-3,5-pyridinedicarbonitrile96
Benzaldehyde4-Methylthiophenol2-Amino-4-phenyl-6-(p-tolylthio)-3,5-pyridinedicarbonitrile93
Benzaldehyde4-Chlorothiophenol2-Amino-4-phenyl-6-((4-chlorophenyl)thio)-3,5-pyridinedicarbonitrile95

A significant advantage of these MOF catalysts is their heterogeneity, which allows for easy separation from the reaction mixture and subsequent reuse. The catalysts were recovered by simple filtration, washed, and dried before being used in subsequent reaction cycles. The reusability of both the Zn(II) and Cd(II) MOFs was tested over several runs without a significant loss in their catalytic activity.

The interactive data table below illustrates the reusability of the Zn(II) and Cd(II) MOF catalysts in the model reaction of benzaldehyde, malononitrile, and thiophenol.

CatalystRun 1 Yield (%)Run 2 Yield (%)Run 3 Yield (%)Run 4 Yield (%)Run 5 Yield (%)
Zn(II)-MOF9595949393
Cd(II)-MOF9494939292

While this methodology provides a route to 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles, further functional group transformations would be necessary to arrive at this compound. This would involve the conversion of the amino group to a mercapto group and the selective hydrolysis of one of the nitrile groups to a carboxylic acid. Nevertheless, the application of these MOF catalysts demonstrates a viable and efficient method for constructing the core substituted pyridine ring system from simple precursors.

Chemical Transformations and Reaction Mechanisms of the 2 Mercaptoisonicotinic Acid Moiety

Thiol-Disulfide Redox Chemistry and Disulfide Bond Formation

The thiol group of 2-mercaptoisonicotinic acid derivatives can readily participate in thiol-disulfide exchange reactions, a fundamental process in biochemistry and materials science. researchgate.netnih.gov This reversible reaction involves the reaction of a thiol with a disulfide bond, leading to the formation of a new disulfide and a new thiol. In the context of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, the thiol can react with another molecule of itself or with other disulfide-containing molecules to form symmetrical or unsymmetrical disulfides, respectively.

The formation of a disulfide bond from two thiol groups is an oxidative process. researchgate.net Mild oxidizing agents, such as iodine or even atmospheric oxygen, can facilitate the dimerization of 2-mercaptopyridine (B119420) derivatives to their corresponding disulfides. d-nb.inforesearchgate.net For instance, 2-mercaptopyridine is known to oxidize to 2,2'-dipyridyl disulfide. wikipedia.org This process is often autocatalytic in the presence of amines. The general mechanism involves the deprotonation of the thiol to a more reactive thiolate anion, which then attacks the disulfide bond of another molecule or is oxidized. The stability of the resulting disulfide bond is a key factor in these equilibrium processes. nih.gov

Pyridyl disulfides are particularly reactive in thiol-disulfide exchange reactions, making them useful reagents for bioconjugation to cysteine residues in proteins under mild physiological conditions. researchgate.net

Table 1: Thiol-Disulfide Exchange Reaction

Reactant 1Reactant 2Product 1Product 2Reaction Type
R-SH (Thiol)R'-S-S-R' (Disulfide)R-S-S-R' (Mixed Disulfide)R'-SH (Thiol)Thiol-Disulfide Exchange
2 R-SH (Thiol)[O]R-S-S-R (Dimer)H₂OOxidation

Nucleophilic Addition Reactions of the Thiol Group (e.g., Michael Addition)

The thiol group of this compound is nucleophilic and can participate in various addition reactions. wikipedia.org A prominent example is the Michael addition, or conjugate addition, where the thiol adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In this reaction, the thiol acts as a Michael donor, adding to the β-carbon of a Michael acceptor. masterorganicchemistry.com This reaction is a versatile method for forming carbon-sulfur bonds under mild conditions. wikipedia.org

The mechanism of the Michael addition typically involves the deprotonation of the thiol to form a thiolate anion, which is a more potent nucleophile. masterorganicchemistry.com This thiolate then attacks the electrophilic β-carbon of the α,β-unsaturated system. wikipedia.org The presence of the electron-withdrawing groups on the pyridine (B92270) ring of this compound can influence the acidity of the thiol proton and thus its propensity to form the reactive thiolate.

Thiolates are known to be effective nucleophiles in conjugate additions to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles. masterorganicchemistry.com The reaction is generally thermodynamically controlled and leads to the formation of a stable thioether linkage.

Table 2: Michael Addition of a Thiol

Michael DonorMichael AcceptorProduct
R-SH (Thiol)α,β-Unsaturated Carbonylβ-Thioether Carbonyl Compound

Radical-Mediated Reactions Involving Mercapto Functions (e.g., Thiol-Ene Click Chemistry)

The thiol group can also participate in radical-mediated reactions, most notably the thiol-ene "click" reaction. wikipedia.orgchem-station.com This reaction involves the addition of a thiol to an alkene (an "ene") to form a thioether. wikipedia.org The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator. chem-station.comthieme-connect.de

The mechanism involves the generation of a thiyl radical (RS•) from the thiol. thieme-connect.de This thiyl radical then adds to the alkene double bond, forming a carbon-centered radical intermediate. nih.gov This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. nih.gov This process results in the anti-Markovnikov addition of the thiol across the double bond. wikipedia.org

Thiol-ene reactions are highly efficient, stereoselective, and tolerant of a wide range of functional groups, making them a prime example of click chemistry. wikipedia.orgthieme-connect.de Intramolecular versions of this reaction can be used to synthesize sulfur-containing heterocyclic compounds. wikipedia.orgnih.gov

Table 3: Thiol-Ene Radical Reaction Mechanism

StepDescription
Initiation Formation of a thiyl radical (RS•) from the thiol (RSH).
Propagation 1. Addition of the thiyl radical to an alkene to form a carbon-centered radical. 2. Hydrogen abstraction from another thiol molecule by the carbon-centered radical to form the thioether product and a new thiyl radical.
Termination Combination of two radicals (e.g., 2 RS• → RSSR).

Oxidative Transformations and Reactivity

Beyond the formation of disulfides, the sulfur atom in the 2-mercaptoisonicotinic acid moiety can undergo further oxidation to various higher oxidation states, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). The specific product often depends on the nature of the oxidizing agent and the reaction conditions.

The oxidation of 2-mercaptopyridine N-oxide with iodine, for example, leads to the formation of the corresponding disulfide. d-nb.inforesearchgate.net Stronger oxidizing agents can lead to the formation of the higher oxidation state sulfur species. The electrochemical oxidation of 2-mercaptopyridine N-oxide has also been studied, indicating the formation of a radical species from the anionic form of the thiol. researchgate.net

The oxidation of related compounds like 2-thiouracil (B1096) has been investigated, with a proposed free-radical mechanism. elsevierpure.com The reactivity of the mercapto group towards oxidation is a key aspect of its chemical profile and can be exploited for further functionalization or be a consideration in its stability and handling.

Rational Design and Synthesis of Derivatives and Conjugates of 3 Cyano 6 Isopropyl 2 Mercaptoisonicotinic Acid

Covalent Grafting onto Polymeric Architectures

The structure of 3-cyano-6-isopropyl-2-mercaptoisonicotinic acid, featuring a carboxylic acid group and a thiol group, makes it a prime candidate for covalent grafting onto various polymeric backbones. The carboxylic acid allows for amide bond formation with amine-containing polymers, while the thiol group enables the formation of disulfide bonds or thioether linkages.

Thiolated Polymer Conjugates (e.g., Chitosan (B1678972) Derivatives)

Thiolated polymers, or thiomers, are a class of mucoadhesive polymers that have gained significant attention for their enhanced properties. The covalent attachment of thiol-bearing ligands, such as mercaptonicotinic acids, to polymers like chitosan can vastly improve their mucoadhesive and in-situ gelling capabilities.

Research on the structurally related compound, 6-mercaptonicotinic acid (6-MNA), provides a clear blueprint for how this compound could be used to create novel thiolated chitosan derivatives. In a typical synthesis, the carboxylic acid group of the mercaptonicotinic acid is covalently attached to the primary amino groups of chitosan. nih.gov This reaction is commonly mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxylic acid for amide bond formation. nih.gov

The resulting conjugate, a chitosan-mercaptonicotinic acid derivative, exhibits key properties stemming from the newly introduced thiol groups. These thiol groups can form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, significantly strengthening the adhesion to mucosal surfaces. researchgate.net Furthermore, these conjugates often display pH-independent thiol reactivity and in-situ gelling properties, as disulfide bond formation can occur over a wide pH range. nih.gov

A study on chitosan-6-mercaptonicotinic acid conjugates demonstrated the successful immobilization of a high quantity of thiol groups onto the polymer backbone, leading to a nontoxic material with promising features for mucoadhesive formulations. nih.gov The properties of such a conjugate are summarized in the table below.

Table 1: Properties of Chitosan-6-Mercaptonicotinic Acid Conjugate

Property Finding Source
Immobilized Thiol Groups Up to 973.80 µmol per gram of polymer nih.gov
Reactivity Thiol group reactivity was similar at pH 3 and pH 6.8 nih.gov
Gelling Properties Demonstrated in-situ gelling due to disulfide bond formation nih.gov

| Biocompatibility | Determined to be non-toxic in cytotoxicity assays | nih.gov |

By analogy, conjugating this compound to chitosan would be expected to yield a novel thiomer. The presence of the additional cyano and isopropyl groups might further modulate the conjugate's physicochemical properties, such as hydrophobicity and charge distribution, potentially offering unique advantages for specific applications.

Formation of Sulfur-Containing Heterocyclic Systems

The functional groups of this compound make it a versatile precursor for the synthesis of various sulfur-containing heterocyclic systems. digitellinc.comarkat-usa.org Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. The thiol (-SH), cyano (-C≡N), and carboxylic acid (-COOH) moieties can all participate in cyclization reactions.

The thiol group is a key nucleophile that can react with electrophilic centers to form rings. For instance, it can participate in oxidative C-H bond cleavage reactions to couple with appended π-nucleophiles, yielding various sulfur-containing heterocycles. digitellinc.com

Furthermore, the cyano group is a highly valuable functionality in heterocyclic synthesis. longdom.org It can act as an electrophile or be transformed into other functional groups to facilitate ring closure. The chemistry of alkenyl and aryl nitriles is widely utilized for the construction of complex molecular heterocyclic systems. longdom.org

Strategies for synthesizing sulfur-nitrogen heterocycles often employ reagents like sulfur monochloride in one-pot cascade transformations, which could potentially be adapted for a substrate like this compound to create novel dithiazole or thiazine (B8601807) ring systems. arkat-usa.org The presence of the three distinct functional groups allows for multiple regioselective reaction pathways, enabling the rational design of a diverse library of heterocyclic compounds.

Functionalization for Specific Research Applications

The derivatization of this compound opens avenues for its use in various research applications, primarily driven by the properties of its conjugates and heterocyclic products.

Mucoadhesive Formulations: As discussed, covalent grafting onto polymers like chitosan produces thiomers with superior mucoadhesive properties. nih.govresearchgate.net These materials are highly valuable for developing drug delivery systems that require prolonged contact with mucosal tissues, such as in oral, nasal, or ocular applications. The strong adhesive forces can enhance drug absorption and bioavailability. uibk.ac.at

Development of Novel Bioactive Agents: Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The synthesis of new heterocyclic systems from this compound could lead to the discovery of novel therapeutic agents. The specific substitution pattern (cyano, isopropyl) on the pyridine (B92270) ring provides a unique chemical scaffold for structure-activity relationship (SAR) studies.

Advanced Biomaterials: Functionalized polymers, such as the thiolated chitosans, can be used as advanced biomaterials for tissue engineering and regenerative medicine. Their in-situ gelling properties make them suitable for creating injectable hydrogels that can act as scaffolds for cell growth or as depots for the sustained release of growth factors.

The rational design of derivatives based on this compound allows for the fine-tuning of chemical and physical properties to meet the demands of these specific research applications.

Coordination Chemistry and Supramolecular Assembly with 2 Mercaptoisonicotinic Acid Ligands

Synthesis and Structural Elucidation of Metal Complexes

No published studies on the synthesis or structural characterization of metal complexes involving 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid were found.

Gold(I) and Silver(I) Coordination Compounds

There is no available literature detailing the synthesis or crystal structures of Gold(I) or Silver(I) complexes with the specified ligand.

Zinc(II) Coordination Polymers and Molecular Complexes

Information regarding the synthesis and structural analysis of Zinc(II) coordination polymers or molecular complexes with this compound is not present in the current scientific literature.

Ligand Binding Modes and Metal-Thiolate Interactions

Without experimental data from crystallographic or spectroscopic studies, the specific binding modes of this compound and the nature of its metal-thiolate interactions with Gold(I), Silver(I), or Zinc(II) cannot be described.

Supramolecular Architectures from Self-Assembly Processes

There are no documented examples of supramolecular architectures or self-assembly processes involving metal complexes of this compound.

The coordination chemistry of this compound represents an unexplored area of research. Future studies would be necessary to synthesize and characterize its metal complexes to understand their structural properties, binding motifs, and potential for forming supramolecular assemblies.

Advanced Spectroscopic Characterization and Structural Analysis

X-ray Crystallography for Absolute Structure Determination

There is currently no publicly available single-crystal X-ray diffraction data for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid. This technique would be essential for unequivocally determining its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. While studies on the crystal structures of related cyanopyridine derivatives exist, this specific compound has not been characterized by this method in the available literature. d-nb.infomdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C)

No experimental ¹H or ¹³C NMR spectra for this compound have been published. Such data would be crucial for confirming the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms within the molecule. While NMR data is available for related compounds like isonicotinic acid and its derivatives, specific chemical shifts and coupling constants for the title compound are not documented. rsc.orgbmrb.iochemicalbook.comect-journal.kz

Vibrational Spectroscopy (Infrared and Raman)

Published Infrared (IR) and Raman spectra for this compound could not be located. Vibrational spectroscopy would identify the characteristic vibrational modes of the functional groups present, such as the nitrile (-C≡N), carboxylic acid (-COOH), and mercapto (-SH) groups. While IR and Raman spectroscopy have been used to characterize related 2-mercaptonicotinic acid complexes and other cyanopyridine compounds, specific data for this compound is absent from the scientific literature. rsc.orgmdpi.com

Electronic Spectroscopy (UV-Visible)

There is no available UV-Visible spectroscopic data for this compound. This analysis would provide insights into the electronic transitions within the molecule and help determine its chromophoric properties. Although electronic spectroscopy has been applied to study related heterocyclic compounds, the specific absorption maxima and molar absorptivity for the title compound have not been reported. nih.gov

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy)

A search of the available literature yielded no studies utilizing surface-sensitive spectroscopies, such as X-ray Photoelectron Spectroscopy (XPS), for the analysis of this compound. XPS could provide information on the elemental composition and chemical states of the atoms on the surface of the material, but no such characterization has been published.

Mass Spectrometric Techniques for Molecular Identification

Specific mass spectrometry data for this compound, which would confirm its molecular weight and provide information on its fragmentation patterns, is not available in the reviewed literature. While mass spectrometry is a standard technique for the characterization of organic molecules, including related mercaptobenzothiazole derivatives, published spectra for this particular compound could not be found. researchgate.netmdpi.comronquinnlab.comnih.govuzh.chnih.gov

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structures

No specific Density Functional Theory (DFT) studies on the molecular and electronic structure of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid have been found in the public domain. Such investigations would typically provide data on optimized molecular geometry, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps, which are essential for understanding the molecule's stability and reactivity.

Prediction of Spectroscopic Parameters and Reactivity Pathways

There is currently no available research that predicts the spectroscopic parameters (such as IR, Raman, and NMR spectra) or delineates the reactivity pathways for this compound through computational modeling. These predictions are valuable for experimental validation and for understanding the compound's chemical behavior.

Conformational Analysis and Energy Landscapes

A conformational analysis, which would identify the stable conformers and the energy barriers between them, has not been published for this compound. This type of analysis is crucial for understanding the molecule's flexibility and its behavior in different environments.

Intermolecular Interactions and Binding Mechanisms

Detailed computational studies on the intermolecular interactions and potential binding mechanisms of this compound are not present in the available literature. These studies are fundamental for applications in materials science and medicinal chemistry, as they help to understand how the molecule interacts with its surroundings.

Biochemical and Biological Activity Investigations in Vitro and in Vivo Non Clinical

Receptor-Ligand Binding and Modulation in Animal Models (e.g., Neuropeptide Y Receptors)

It is concluded that "3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid" is likely a novel compound that has not yet been characterized for the biological activities requested, or the research has not been published in publicly accessible scientific databases. Therefore, no article can be generated.

Structure Activity Relationship Sar Elucidation

Correlating Structural Modulations with Biological Outcomes

The biological activity of derivatives of the 3-cyano-6-isopropyl-2-mercaptoisonicotinic acid scaffold is highly sensitive to structural changes. Variations in the substituents at different positions of the pyridine (B92270) ring lead to a wide range of biological responses, underscoring the importance of a detailed SAR analysis.

The cyano group at the C3 position is a common feature in many biologically active pyridine derivatives and is often crucial for their activity. nih.govnih.gov The strong electron-withdrawing nature of the cyano group can influence the electronic distribution of the entire pyridine ring, potentially enhancing binding interactions with target proteins. studypug.commdpi.com Studies on related cyanopyridine compounds have demonstrated that this group can be a key contributor to various pharmacological effects, including anticancer and antimicrobial activities. nih.govscispace.comnih.gov

The isopropyl group at the C6 position introduces a bulky, hydrophobic element to the molecule. The size and lipophilicity of this group can significantly impact how the compound fits into the binding pocket of a target enzyme or receptor. While specific data on the 6-isopropyl substitution in this exact scaffold is limited, SAR studies on other pyridine derivatives suggest that the nature of the alkyl group at this position can modulate potency and selectivity. For instance, increasing the chain length of an alkyl group at the 2-position of some pyridine series has been shown to increase antitubercular activity. researchgate.net

The mercapto group at the C2 position introduces a nucleophilic and potentially ionizable thiol group. This functional group can act as a hydrogen bond donor or acceptor and has the potential to form covalent bonds with certain biological targets, such as cysteine residues in enzymes. In the form of its tautomer, 2-thioxo, it can also participate in crucial binding interactions. orientjchem.org The presence of a mercapto or thione group is a common feature in various bioactive heterocyclic compounds. nih.gov

Finally, the isonicotinic acid moiety (carboxylic acid at C4) provides a key acidic center. This group is often involved in forming salt bridges or critical hydrogen bonds with basic residues in a biological target. Its esterification, for example, often leads to a complete loss of biological activity, highlighting its importance in molecular recognition. drugdesign.org

Systematic modifications of these key groups have allowed for the development of a preliminary SAR profile. The following table summarizes the general impact of these substitutions on biological activity based on related compound series.

PositionSubstituentGeneral Impact on Biological Activity
C3Cyano (-CN)Often essential for activity; acts as an electron-withdrawing group. nih.govstudypug.com
C6Isopropyl (-CH(CH₃)₂)Provides hydrophobicity; size can influence binding pocket fit.
C2Mercapto (-SH)Potential for hydrogen bonding and covalent interactions.
C4Carboxylic Acid (-COOH)Crucial for binding, often via salt bridges or hydrogen bonds. drugdesign.org

Identifying Key Pharmacophoric Elements

A pharmacophore model for this class of compounds helps to define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the SAR data from analogous compounds, several key pharmacophoric features can be identified for the this compound scaffold.

The primary pharmacophoric elements are:

A Hydrogen Bond Acceptor: The nitrogen atom of the cyano group is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The mercapto/thioxo group at the C2 position can act as both a hydrogen bond donor (in the mercapto form) and an acceptor (in the thioxo form).

A Hydrophobic Feature: The isopropyl group at the C6 position provides a necessary hydrophobic interaction domain.

An Anionic/Hydrogen Bond Donor Feature: The carboxylic acid at the C4 position is a critical anionic center or hydrogen bond donor.

An Aromatic/Heterocyclic Core: The pyridine ring itself serves as a rigid scaffold to correctly orient the other pharmacophoric elements.

The spatial relationship between these features is crucial for effective binding to the biological target. The relative positions of the cyano, mercapto, and carboxylic acid groups create a specific electronic and steric profile on one face of the molecule, while the hydrophobic isopropyl group occupies a distinct region.

The following table outlines the key pharmacophoric features and their putative roles in receptor binding.

Pharmacophoric FeatureCorresponding Functional GroupPutative Role in Binding
Hydrogen Bond Acceptor3-Cyano groupInteraction with hydrogen bond donor residues in the target.
Hydrogen Bond Donor/Acceptor2-Mercapto/Thioxo groupFormation of key hydrogen bonds with the target.
Hydrophobic Region6-Isopropyl groupInteraction with hydrophobic pockets in the target.
Anionic Center/H-Bond Donor4-Carboxylic acid groupFormation of salt bridges or strong hydrogen bonds.

Mechanistic Insights from SAR Analysis

The SAR data provides valuable clues about the potential mechanism of action of this compound. The strong dependence of activity on the presence of the cyano and carboxylic acid groups suggests that specific, directed interactions with a biological target are occurring.

The electron-withdrawing nature of the cyano group, combined with the electron-donating potential of the mercapto group, creates a unique electronic environment on the pyridine ring. This can influence the pKa of the pyridine nitrogen and the carboxylic acid, which in turn affects the ionization state of the molecule at physiological pH and its ability to interact with the target.

The presence of the nucleophilic mercapto group raises the possibility of covalent inhibition, where the thiol group forms an irreversible or reversible covalent bond with a reactive residue, such as a cysteine, in the active site of an enzyme. However, the biological activity could also be a result of non-covalent interactions, with the mercapto group participating in strong hydrogen bonding.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.